molecular formula C14H22N6O4S B611372 AR-C133913XX CAS No. 1251765-07-7

AR-C133913XX

カタログ番号 B611372
CAS番号: 1251765-07-7
分子量: 370.43
InChIキー: YTYBSYIHUFBLKV-YKDSUIRESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

AR-C133913XX is a metabolite of Ticagrelor . Ticagrelor is the first reversible oral P2Y12 receptor antagonist, providing faster, greater, and more consistent ADP-receptor inhibition than Clopidogrel . It is used in the treatment of acute coronary syndromes (ACS) .


Synthesis Analysis

The formation of AR-C133913XX most likely occurred via Cytochrome P450 (CYP) 3A4, with a lesser contribution from CYP3A5 . Potential interactions between ticagrelor and inducers or inhibitors of CYP3A4 were evaluated in clinical pharmacology .


Molecular Structure Analysis

The molecular formula of AR-C133913XX is C14H22N6O4S . Its average mass is 370.427 Da and its monoisotopic mass is 370.142334 Da . It has 4 defined stereocentres .


Chemical Reactions Analysis

AR-C133913XX reversibly blocks the A2A adenosine receptor in the caco-2 cells in order to reduce blood flow and increase vasoconstriction . It also has antiplatelet properties, which are due to its ability to inhibit platelet aggregation . AR-C133913XX is metabolized by glucuronidation and eliminated by renal excretion .


Physical And Chemical Properties Analysis

AR-C133913XX has a molecular weight of 370.43 g/mol . Its XLogP3-AA is -0.8 .

科学的研究の応用

Summary of the Application

AR-C133913XX is a major inactive metabolite of Ticagrelor, a medication used for the management of patients with acute coronary syndromes . In this study, a method was developed for the simultaneous determination of plasma concentrations of Ticagrelor, its two metabolites (including AR-C133913XX), and four major constituents of tea polyphenols in rats .

Methods of Application or Experimental Procedures

A liquid chromatography–tandem mass spectrometry method was used for the simultaneous determination of plasma concentrations of Ticagrelor, its two metabolites, and four major constituents of tea polyphenols in rats . Diazepam was used as an internal standard, and plasma samples were extracted using a liquid–liquid extraction technique .

Results or Outcomes

The method was fully validated to be reliable and reproducible in accordance with FDA guidelines on bioanalytical method validation . The method was then successfully applied for a pharmacokinetic study of Ticagrelor, its two metabolites, and four major constituents of tea polyphenols in rat plasma after oral administration of Ticagrelor and tea polyphenol extracts .

2. Pharmacokinetics and Pharmacodynamics in Patients with Acute Coronary Syndrome

Summary of the Application

AR-C133913XX is a major inactive metabolite of Ticagrelor, a medication used for the management of patients with acute coronary syndromes . This study aimed to evaluate the antiplatelet effects and the pharmacokinetic parameters of Ticagrelor in Chinese patients with acute coronary syndrome without opioid administration .

Methods of Application or Experimental Procedures

A sample size of 30 eligible patients with acute coronary syndrome were enrolled in this study . Blood samples were obtained predose and 1, 2, 4, 8, and 12 h after a 180 mg loading dose of Ticagrelor . P2Y12 reactivity units (PRU) and plasma concentrations of Ticagrelor and its two metabolites were measured .

Results or Outcomes

For Chinese patients with acute coronary syndrome, at least 4 h was needed to achieve an adequate antiplatelet effect for Ticagrelor loading dose . There were no differences in pharmacokinetics or pharmacodynamics between Chinese patients with ST segment elevation myocardial infarction (STEMI) and non-ST segment elevation myocardial infarction (NSTEMI) .

特性

IUPAC Name

(1S,2S,3R,5S)-3-(7-amino-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N6O4S/c1-2-5-25-14-16-12(15)9-13(17-14)20(19-18-9)7-6-8(24-4-3-21)11(23)10(7)22/h7-8,10-11,21-23H,2-6H2,1H3,(H2,15,16,17)/t7-,8+,10+,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTYBSYIHUFBLKV-YKDSUIRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCSC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@H]([C@H]3O)O)OCCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

AR-C133913XX

CAS RN

1251765-07-7
Record name Ticagrelor metabolite M5
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1251765077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AR-C133913XX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LNY396KYTZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
66
Citations
H Sillén, M Cook, P Davis - Journal of Chromatography B, 2010 - Elsevier
… AR-C124910XX, negative; AR-C133913XX, positive) it was not … AR-C133913XX. However, since the same extraction procedure was used this additional analysis of AR-C133913XX …
Number of citations: 126 www.sciencedirect.com
R Teng, S Oliver, MA Hayes, K Butler - Drug Metabolism and Disposition, 2010 - ASPET
… However, previous data have shown that AR-C133913XX … much lower than that of AR-C133913XX. Consequently, because … and AR-C133913XX (showing that AR-C124910XX but not …
Number of citations: 339 dmd.aspetjournals.org
D Zhou, TB Andersson, SW Grimm - Drug metabolism and disposition, 2011 - ASPET
… of AR-C133913XX, whereas the profile in the CYP3A4 incubation showed significant AR-C133913XX … In addition, metabolites AR-C124910XX and AR-C133913XX were not observed …
Number of citations: 173 dmd.aspetjournals.org
MA Akkaif, A Sha'aban, NAA Daud, ML Ng… - Syst. Rev …, 2020 - academia.edu
… and AR-C133913XX were the primary metabolites in all the organisms tested. Cytochrome P450 (CYP3A4/3A5) was responsible for the formation of ARC124910XX. AR-C133913XX …
Number of citations: 12 www.academia.edu
ZT Wang, Y Xue, H Sun, Z Zhang, ZJ Tang… - Journal of food …, 2020 - Wiley Online Library
… ticagrelor, AR-C124910XX, and AR-C133913XX after oral administration in the presence or … of ticagrelor, AR-C124910XX, and AR-C133913XX after IV administration in the presence or …
Number of citations: 6 ift.onlinelibrary.wiley.com
S Liu, Z Wang, L Hou, X Tian, X Zhang, W Cai - Chemico-Biological …, 2020 - Elsevier
… Concentrations of AR-C124910XX and AR-C133913XX in microsomal samples were analyzed by our validated UPLC-MS/MS method using Exion LC system and AB QTRAP 4500 …
Number of citations: 3 www.sciencedirect.com
QA Acton - 2012 - books.google.com
… AR-C124910XX and AR-C133913XX in human plasma. Ticagrelor … negative ionization; AR-C133913XX analyzed separately on a … and 2-1000 ng/mL for AR-C133913XX. Lower limits of …
Number of citations: 2 books.google.com
M Zhang, X You, M Ke, Z Jiao, H Wu, P Huang… - Journal of …, 2019 - Elsevier
… by the cytochrome P450 (CYP) 3A4 enzyme, which is responsible for the formation of the active metabolite (AM) and inactive metabolite, AR-C124910XX and AR-C133913XX, …
Number of citations: 17 www.sciencedirect.com
J Silvain, R Storey, G Cayla, JB Esteve… - Journal of the American …, 2015 - jacc.org
Background: The PRIVATE-ATLANTIC a prespecified substudy of the randomized double blind placebo controlled ATLANTIC Trial aimed to assess platelet inhibition of pre-hospital …
Number of citations: 1 www.jacc.org
R Teng - Clinical pharmacokinetics, 2012 - Springer
… species being AR-C124910XX and AR-C133913XX; the proposed metabolic pathway for … of AR-C124910XX, whereas formation of AR-C133913XX is most likely by CYP3A4 with less …
Number of citations: 68 link.springer.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。